N,2-Dimethoxy-N-methylbenzamide
Overview
Description
N,2-Dimethoxy-N-methylbenzamide: is an organic compound with the molecular formula C10H13NO3 . It is a derivative of benzamide, characterized by the presence of two methoxy groups and a methyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N,2-Dimethoxy-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of the catalyst.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine:
Pharmaceutical Research: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with analgesic or anti-inflammatory properties.
Industry:
Polymer Production: this compound is used in the production of specialty polymers and resins.
Agrochemicals: It is also employed in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
Target of Action
N,2-Dimethoxy-N-methylbenzamide is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . .
Mode of Action
Benzamides, in general, are known to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can result in various effects depending on the specific target and the nature of the interaction .
Biochemical Pathways
Benzamides have been reported to have various biological activities, including antioxidant, antibacterial, anti-fungal, anti-hsv, analgesic, and anti-inflammatory effects . These activities suggest that benzamides may affect multiple biochemical pathways, although the exact pathways and downstream effects would depend on the specific compound and its targets.
Result of Action
Some benzamides have been reported to exhibit antioxidant and antibacterial activities . These activities suggest that benzamides may protect cells from oxidative damage and inhibit the growth of bacteria, although the specific effects would depend on the compound and its targets.
Safety and Hazards
Future Directions
The future directions for research on similar compounds could involve further exploration of their biological activities, such as antioxidant and antibacterial activities . Additionally, these compounds could be investigated for potential applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,2-Dimethoxy-N-methylbenzamide typically begins with the reaction of methyl formate with methylamine to form an amide intermediate.
Condensation Reaction: This intermediate is then condensed with the corresponding phenolic compound to yield this compound.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced using a batch process, where the reactants are mixed in a reactor and allowed to react over a specified period.
Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,2-Dimethoxy-N-methylbenzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of the methoxy groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: The major products of oxidation are typically carboxylic acids or aldehydes.
Reduction: Reduction yields primary or secondary amines.
Substitution: Substitution reactions produce various substituted benzamides.
Comparison with Similar Compounds
N-Methoxy-N-methylbenzamide: This compound is structurally similar but lacks the second methoxy group.
N,N-Dimethylbenzamide: Another related compound with two methyl groups attached to the nitrogen atom instead of methoxy groups.
2,6-Dimethoxy-N-methylbenzamide: Similar in structure but with methoxy groups at different positions on the benzene ring.
Uniqueness:
Functional Groups: The presence of two methoxy groups and a methyl group on the nitrogen atom makes N,2-Dimethoxy-N-methylbenzamide unique in its reactivity and applications.
Versatility: Its ability to undergo various chemical reactions and its role as an intermediate in diverse synthetic pathways highlight its versatility.
Properties
IUPAC Name |
N,2-dimethoxy-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-6-4-5-7-9(8)13-2/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJSEXSZPCDZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471033 | |
Record name | N,2-Dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130250-62-3 | |
Record name | N,2-Dimethoxy-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130250-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,2-Dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,2-dimethoxy-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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